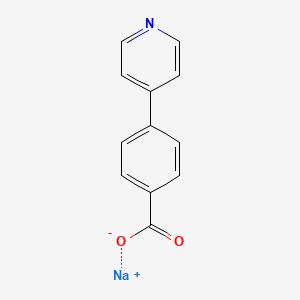

钠-4-(吡啶-4-基)苯甲酸盐

描述

Sodium 4-(pyridin-4-yl)benzoate is a useful research compound. Its molecular formula is C12H8NNaO2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 4-(pyridin-4-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-(pyridin-4-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

防腐功效与安全性

苯甲酸钠是一种密切相关的化合物,广泛用作食品和饮料行业的防腐剂。然而,其安全性一直是争论的话题。研究表明,虽然苯甲酸钠可有效延长产品的保质期,但人们对其潜在健康影响表示担忧。例如,它可以与抗坏血酸反应生成苯,一种已知的致癌物。此外,有证据表明,苯甲酸钠由于作为 D-氨基酸氧化酶的竞争性抑制剂,可能会影响神经传递和认知功能。尽管存在这些担忧,但已发现苯甲酸钠在治疗尿素循环障碍、多发性硬化症、精神分裂症、早期的阿尔茨海默病和帕金森病等疾病方面的临床应用是有益的。然而,建议谨慎,尤其是在患有可能会增加不良反应易感性的遗传性或慢性疾病的人群中 (Piper & Piper, 2017)。

储能应用

在储能领域,包括苯甲酸钠衍生物在内的钠基化合物正在被研究用于钠离子电池中。这些电池被认为是锂离子系统的经济高效的替代品,其应用范围从大规模电能存储到便携式电子产品。研究重点是开发高性能电解质、电极材料和固态电池,以利用丰富的低成本钠资源。目前正在解决诸如枝晶生长、电解质稳定性和高效钠存储机制的开发等挑战。目标是在室温下实现高能量密度、长循环寿命和安全的电池 (Pan, Hu, & Chen, 2013)。

除防腐剂用途以外的医疗应用

除了防腐功能之外,苯甲酸钠在医疗应用中也显示出前景,尤其是在代谢和神经退行性疾病的治疗中。它在管理尿素循环障碍中的效用突出了该化合物解毒氨的潜力,为患有此病症的患者提供了显着益处。此外,正在进行的研究正在探索苯甲酸钠及其衍生物在治疗神经系统疾病中的有效性,这表明这些化合物具有更广泛的治疗作用 (Batshaw, MacArthur, & Tuchman, 2001)。

作用机制

Target of Action

Sodium 4-(pyridin-4-yl)benzoate, also known as 4-(pyridin-4-yl)benzoate, is primarily used in the formation of robust pyridylbenzoate metal–organic frameworks . These frameworks are used as sorbents for volatile solvents and gases . The compound’s primary targets are therefore these volatile compounds, including halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .

Mode of Action

The compound interacts with its targets through adsorption . The activated isostructural porous compounds, where 4-(pyridin-4-yl)benzoate is used, show rotational disorder of one ring on each linker . This allows for the adsorption of the target compounds . The crystal structure obtained by vapour sorption of iodine into the framework could be desolvated to a phase isostructural with the original, indicating the robustness of the framework to cycling through sorption/desorption processes .

Biochemical Pathways

The compound plays a crucial role in the sorption and desorption processes of volatile compounds . This suggests that it may influence pathways related to these processes.

Pharmacokinetics

The compound’s robustness to cycling through sorption/desorption processes suggests that it may have good stability .

Result of Action

The result of Sodium 4-(pyridin-4-yl)benzoate’s action is the effective adsorption of volatile compounds . The compound shows higher adsorption capacity for both carbon dioxide and hydrogen . This makes it useful in applications such as gas sorption and storage .

Action Environment

The action of Sodium 4-(pyridin-4-yl)benzoate can be influenced by environmental factors. For instance, the presence of a specific substituent in a guest molecule allows a given set of specific host–guest supramolecular interactions which may include hydrogen or halogen bonding . These interactions often involve structural changes which can reversibly induce pore opening and closing . Such reversibility in sorption/desorption in response to chemical and physical stimuli are important in the recovery of adsorbents .

属性

IUPAC Name |

sodium;4-pyridin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVHIFOUTVBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635473 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207798-97-8 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

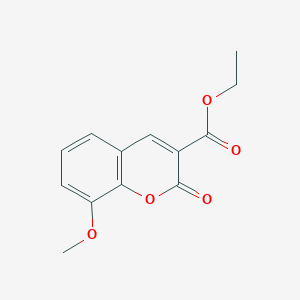

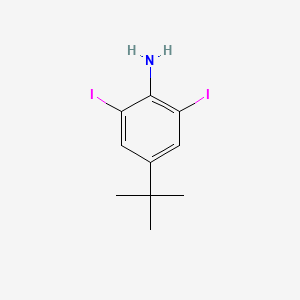

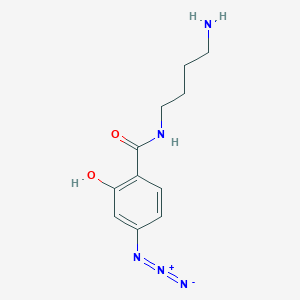

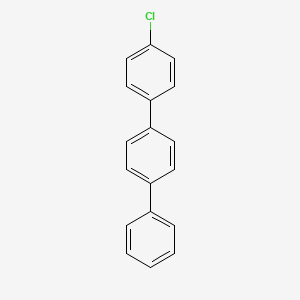

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)

![N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide](/img/structure/B3031155.png)

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)

![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)